

Faricimab Non-Inferiority Trials: A Statistical Analysis and Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Faricimab*

Cat. No.: *B15580027*

[Get Quote](#)

A comprehensive guide for researchers and drug development professionals on the statistical analysis and outcomes of key non-inferiority trials of **faricimab** for the treatment of neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).

This guide provides a detailed comparison of **faricimab**'s performance against aflibercept, supported by experimental data from the pivotal Phase III TENAYA, LUCERNE, YOSEMITE, and RHINE clinical trials.

Comparative Efficacy of Faricimab

The primary objective of the TENAYA, LUCERNE, YOSEMITE, and RHINE trials was to establish the non-inferiority of **faricimab** to aflibercept in terms of visual acuity outcomes. The key efficacy endpoints were the mean change in Best-Corrected Visual Acuity (BCVA) from baseline and the change in Central Subfield Thickness (CST).

Best-Corrected Visual Acuity (BCVA)

In both the nAMD and DME trials, **faricimab** demonstrated non-inferiority to aflibercept in improving BCVA.^{[1][2]} The non-inferiority margin was prespecified in the trial protocols.

Table 1: Mean Change in Best-Corrected Visual Acuity (BCVA) from Baseline (ETDRS Letters)

Trial (Indication)	Treatment Arm	Mean BCVA Change from Baseline	Non-Inferiority to Aflibercept
TENAYA (nAMD)	Faricimab (up to Q16W)	+5.8	Non-inferior
Aflibercept (Q8W)	+5.1	-	
LUCERNE (nAMD)	Faricimab (up to Q16W)	+6.6	Non-inferior
Aflibercept (Q8W)	+6.6	-	
YOSEMITE (DME)	Faricimab (Q8W)	+10.7	Non-inferior
Faricimab (Personalized Treatment Interval)	+11.6	Non-inferior	
Aflibercept (Q8W)	+10.9	-	
RHINE (DME)	Faricimab (Q8W)	+11.8	Non-inferior
Faricimab (Personalized Treatment Interval)	+10.8	Non-inferior	
Aflibercept (Q8W)	+10.3	-	

Data averaged over weeks 40, 44, and 48 for TENAYA and LUCERNE, and weeks 48, 52, and 56 for YOSEMITE and RHINE.

Central Subfield Thickness (CST)

Anatomical outcomes, as measured by the change in CST, were also a key secondary endpoint. **Faricimab** showed comparable or, in some cases, numerically greater reductions in CST compared to aflibercept.

Table 2: Mean Change in Central Subfield Thickness (CST) from Baseline (µm)

Trial (Indication)	Treatment Arm	Mean CST Change from Baseline
TENAYA (nAMD)	Faricimab (up to Q16W)	-137
Aflibercept (Q8W)	-129	
LUCERNE (nAMD)	Faricimab (up to Q16W)	-137
Aflibercept (Q8W)	-132	
YOSEMITE (DME)	Faricimab (Q8W)	-207
Faricimab (Personalized Treatment Interval)	-204	
Aflibercept (Q8W)	-197	
RHINE (DME)	Faricimab (Q8W)	-204
Faricimab (Personalized Treatment Interval)	-197	
Aflibercept (Q8W)	-190	

Data at week 48 for TENAYA and LUCERNE, and at year 1 for YOSEMITE and RHINE.

Experimental Protocols

The TENAYA, LUCERNE, YOSEMITE, and RHINE trials were all Phase III, multicenter, randomized, double-masked, active comparator-controlled, non-inferiority studies.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Patient Population:

- TENAYA and LUCERNE: Enrolled treatment-naïve patients with neovascular age-related macular degeneration (nAMD).[\[5\]](#)[\[6\]](#)
- YOSEMITE and RHINE: Enrolled patients with diabetic macular edema (DME) with center involvement.[\[7\]](#)[\[8\]](#)

Randomization and Treatment Arms:

- TENAYA and LUCERNE: Patients were randomized 1:1 to receive either **faricimab** 6.0 mg at personalized dosing intervals of up to every 16 weeks (Q16W) or aflibercept 2.0 mg every 8 weeks (Q8W).[3][9]
- YOSEMITE and RHINE: Patients were randomized 1:1:1 to one of three arms: **faricimab** 6.0 mg administered every 8 weeks (Q8W), **faricimab** 6.0 mg in a personalized treatment interval (PTI) up to Q16W, or aflibercept 2.0 mg Q8W.[7][8]

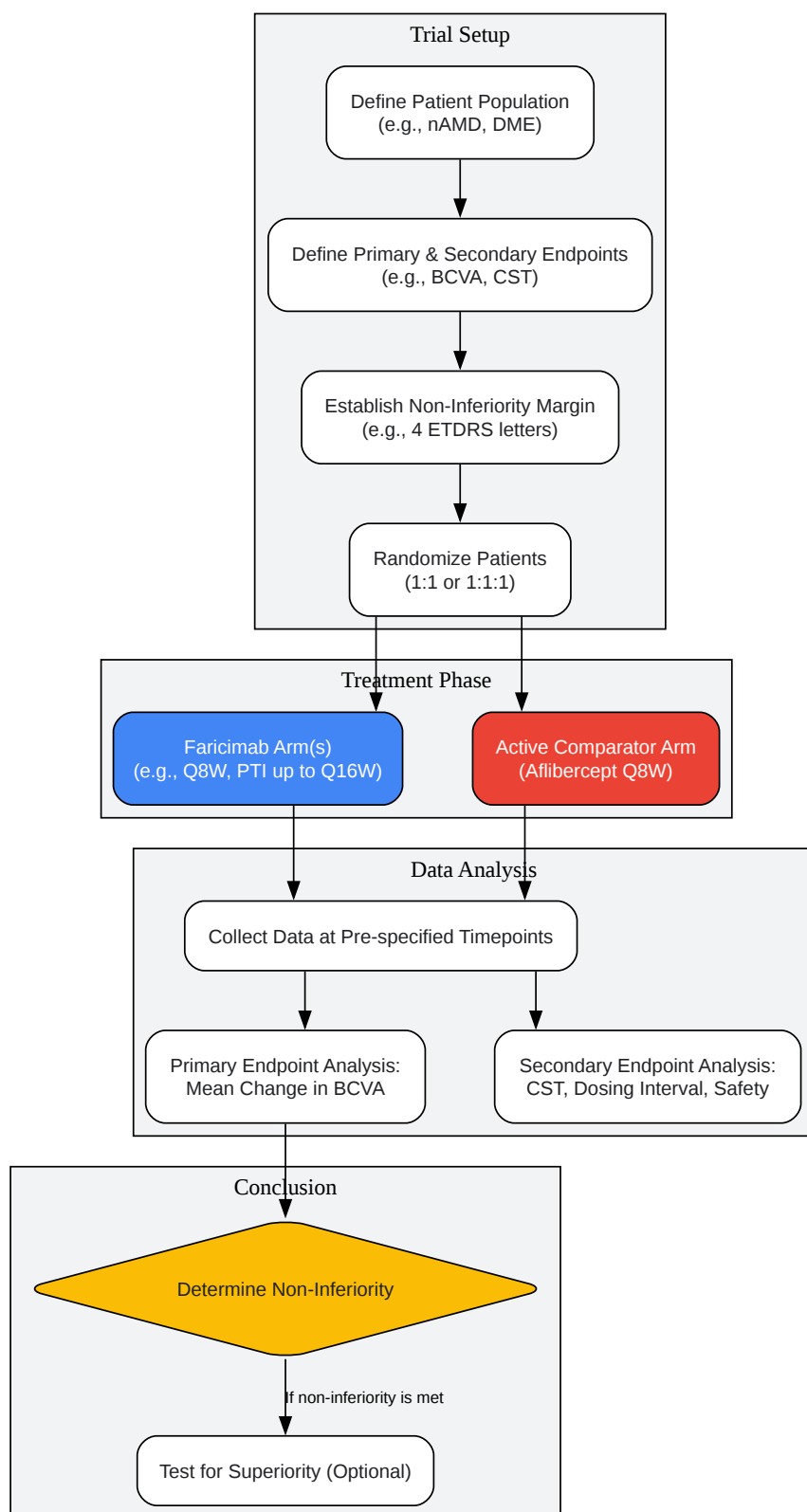
Masking: All trials were double-masked, meaning both the participants and the investigators assessing the outcomes were unaware of the treatment assignment.[3][4]

Primary Endpoint Analysis: The primary efficacy endpoint in all four trials was the mean change in BCVA from baseline, averaged over a series of visits at approximately one year.[4][5] The statistical analysis was designed to assess the non-inferiority of the **faricimab** arms to the aflibercept arm.

Secondary Endpoints: Secondary endpoints included the change in CST from baseline, the proportion of patients in the **faricimab** arms on extended dosing intervals (Q12W and Q16W), and safety assessments.[4][5]

Non-Inferiority Trial Design

The logical flow of a non-inferiority trial, as exemplified by the **faricimab** Phase III program, is to demonstrate that a new treatment is not unacceptably worse than an active control.



[Click to download full resolution via product page](#)

Caption: Logical workflow of a non-inferiority clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Faricimab and DME: YOSEMITE and RHINE (Phase 3 Trial) | Vit-Buckle Society [vitbucklesociety.org]
- 3. Faricimab appears noninferior to aflibercept for improving BCVA in wet AMD - American Academy of Ophthalmology [aao.org]
- 4. YOSEMITE and RHINE: Phase 3 Randomized Clinical Trials of Faricimab for Diabetic Macular Edema: Study Design and Rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TENAYA and LUCERNE: Rationale and Design for the Phase 3 Clinical Trials of Faricimab for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. YOSEMITE and RHINE: Phase 3 Randomized Clinical Trials of Faricimab for Diabetic Macular Edema: Study Design and Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 9. modernretina.com [modernretina.com]
- To cite this document: BenchChem. [Faricimab Non-Inferiority Trials: A Statistical Analysis and Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580027#statistical-analysis-of-non-inferiority-trials-for-faricimab]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com